molecular formula C8H12BNO3 B8628560 (6-Methoxy-2,4-dimethylpyridin-3-yl)boronic acid

(6-Methoxy-2,4-dimethylpyridin-3-yl)boronic acid

Cat. No. B8628560
M. Wt: 181.00 g/mol
InChI Key: KRZYQFCVXYVLFS-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

3-bromo-6-methoxy-2,4-dimethylpyridine (150 mg) was added to THF (3 mL). The solution was cooled to −78° C., and n-butyllithium (1.63 M solution in n-hexane, 0.468 mL) was added, followed by stirring at the same temperature for 30 minutes. Trimethyl borate (0.108 mL) was added to the reaction mixture, and the mixture was stirred at −78° C. for 10 minutes and at room temperature for 50 minutes. A saturated aqueous ammonium chloride solution was added to the reaction mixture, and the reaction mixture was concentrated under reduced pressure. THF was distilled off. The resulting residue was filtered. The solid collected by filtration was washed with water and n-heptane to give the title compound (41 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.468 mL
Type
reactant
Reaction Step Two
Quantity
0.108 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:11])=[N:4][C:5]([O:9][CH3:10])=[CH:6][C:7]=1[CH3:8].C([Li])CCC.[B:17](OC)([O:20]C)[O:18]C.[Cl-].[NH4+]>C1COCC1>[CH3:10][O:9][C:5]1[N:4]=[C:3]([CH3:11])[C:2]([B:17]([OH:20])[OH:18])=[C:7]([CH3:8])[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC=1C(=NC(=CC1C)OC)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.468 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.108 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 10 minutes and at room temperature for 50 minutes
Duration
50 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
THF was distilled off
FILTRATION
Type
FILTRATION
Details
The resulting residue was filtered
FILTRATION
Type
FILTRATION
Details
The solid collected by filtration
WASH
Type
WASH
Details
was washed with water and n-heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC(=C(C(=N1)C)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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